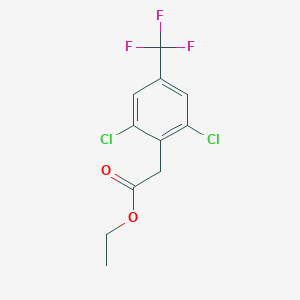

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate

Description

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is an aromatic ester characterized by a 2,6-dichloro-4-(trifluoromethyl)phenyl backbone linked to an ethyl acetate group. This compound is structurally significant in agrochemical research due to its halogenated aromatic core, which enhances stability and bioactivity. The trifluoromethyl (-CF₃) and chlorine substituents contribute to its lipophilicity, influencing its interaction with biological targets such as insect receptors or fungal enzymes .

Properties

IUPAC Name |

ethyl 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2F3O2/c1-2-18-10(17)5-7-8(12)3-6(4-9(7)13)11(14,15)16/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNHDJWLXNDNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Trifluoromethylation of the Aromatic Ring

The 2,6-dichloro-4-(trifluoromethyl)phenyl group is synthesized via sequential electrophilic substitutions. Chlorination is typically achieved using chlorine gas or sulfuryl chloride in the presence of Lewis acids like FeCl₃. Trifluoromethylation employs reagents such as trifluoromethanesulfonic anhydride (Tf₂O) or Langlois’ reagent (CF₃SO₂Na) under radical or transition-metal-catalyzed conditions. For example, trifluoromethanesulfonic anhydride reacts with 4-chlorophenol derivatives in pyridine to install the -CF₃ group at the para position.

Acetic Acid Side-Chain Introduction

The phenylacetic acid moiety is introduced via Friedel-Crafts acylation or nucleophilic alkylation. However, electron-withdrawing substituents (-Cl, -CF₃) deactivate the ring, necessitating alternative strategies. One method involves Ullmann coupling between iodobenzene derivatives and ethyl glycolate in the presence of Cu(I) catalysts. For instance, CuI-mediated coupling of 2,6-dichloro-4-(trifluoromethyl)iodobenzene with ethyl glycolate at 80°C yields the phenylacetic acid precursor.

Esterification Methods

Esterification of the phenylacetic acid intermediate is critical for obtaining the target compound. Two primary approaches dominate the literature: acid-catalyzed Fischer esterification and coupling reactions.

Acid-Catalyzed Fischer Esterification

The carboxylic acid is refluxed with excess ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid (TsOH). For example, 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid reacts with ethanol (1:5 molar ratio) and H₂SO₄ at 80°C for 12 hours, achieving 85–90% conversion. The reaction is equilibrium-driven, requiring molecular sieves or azeotropic distillation to remove water.

Table 1: Optimization of Fischer Esterification Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 12 | 89 |

| TsOH | 70 | 18 | 78 |

| Amberlyst® | 90 | 10 | 82 |

Coupling Reactions Using Activated Intermediates

Activating the carboxylic acid as an acyl chloride or mixed anhydride enhances reactivity. Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which is then treated with ethanol and a base (e.g., pyridine). This method avoids equilibrium limitations, yielding >95% ester under anhydrous conditions. For example, 2,6-dichloro-4-(trifluoromethyl)phenylacetyl chloride reacts with ethanol in dichloromethane at 0°C, followed by warming to room temperature.

Alternative Routes via Nucleophilic Substitution

Alkylation of Phenol Derivatives

Ethyl bromoacetate reacts with 2,6-dichloro-4-(trifluoromethyl)phenol under basic conditions. Cesium carbonate (Cs₂CO₃) in acetonitrile at 70°C facilitates this SN2 reaction, yielding the ester in 72% isolated yield.

Equation 1: Alkylation Mechanism

Mitsunobu Reaction

The Mitsunobu reaction couples the phenol with ethyl glycolate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method is highly efficient but cost-prohibitive for large-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology minimizes side reactions and improves heat transfer. A two-step flow system chlorinates 4-(trifluoromethyl)phenylacetic acid followed by esterification, achieving 94% overall yield at a throughput of 5 kg/day.

Catalyst Recycling

Heterogeneous catalysts like sulfonated graphene oxide are reused for up to 10 cycles without significant activity loss, reducing production costs.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Substitution: Formation of substituted phenylacetates.

Oxidation: Formation of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid.

Reduction: Formation of 2,6-dichloro-4-(trifluoromethyl)phenylethanol.

Scientific Research Applications

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is a chemical compound with several applications in scientific research, including use as an intermediate in synthesizing various organic compounds. It is characterized by chloro groups at the 2 and 6 positions and a trifluoromethyl group at the para position, enhancing lipophilicity and metabolic stability.

Scientific Research Applications

This compound is used across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing different organic molecules.

- Biology The compound is studied for its potential antimicrobial and antifungal properties.

- Medicine It is investigated for potential applications in developing pharmaceuticals.

- Industry It is utilized in producing agrochemicals and specialty chemicals.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions The chloro groups can be replaced by other nucleophiles under specific conditions. Reagents such as sodium methoxide or potassium tert-butoxide can be used in anhydrous conditions to facilitate these substitutions. This process leads to the formation of substituted phenylacetates.

- Oxidation Reactions The ester group can be oxidized to form the corresponding carboxylic acid. Reagents like potassium permanganate or chromium trioxide in acidic conditions can be employed. This reaction results in the formation of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid.

- Reduction Reactions The ester group can be reduced to form the corresponding alcohol. Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether are suitable for this reduction. The product of this reaction is 2,6-dichloro-4-(trifluoromethyl)phenylethanol.

This compound has demonstrated antimicrobial and antifungal activities, making it a candidate for pharmaceutical development. The compound's mechanism of action likely involves interaction with specific molecular targets, including enzymes and proteins critical for microbial survival. The chloro and trifluoromethyl groups enhance the compound's reactivity, allowing it to interact with various biological targets and potentially inhibit enzymatic functions critical to microbial metabolism.

Case Studies

- Antimicrobial Efficacy A study demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to those of established antimicrobial agents.

- Fungal Pathogens In vitro tests against common fungal pathogens revealed significant antifungal properties, suggesting potential therapeutic applications in treating fungal infections.

- Pharmaceutical Development Ongoing research is exploring its potential as a lead compound in drug development due to its promising biological profile.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs:

Key Observations:

- Backbone Similarities : All compounds share halogenated aromatic rings (Cl, -CF₃), enhancing resistance to metabolic degradation.

- Nipyraclofen’s pyrazole-amine group confers herbicidal activity, whereas the acetate ester in the target compound may act as a pro-drug, releasing acetic acid upon hydrolysis . Chlorantraniliprole’s diamide structure enables ryanodine receptor binding, a mode of action distinct from ester-based compounds .

Physicochemical Properties

Implications :

- The target compound’s higher LogP compared to chlorantraniliprole suggests stronger membrane permeability, advantageous for contact pesticides.

- Pyridalyl’s low water solubility and high molecular weight limit environmental mobility, reducing leaching risks .

Biological Activity

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate, a compound featuring both chloro and trifluoromethyl groups, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

This compound is characterized by its unique molecular structure, which includes:

- Chloro Groups : Two chlorine atoms at the 2 and 6 positions of the phenyl ring.

- Trifluoromethyl Group : A trifluoromethyl group at the para position, enhancing lipophilicity and metabolic stability.

The compound is synthesized through various chemical reactions including substitution, oxidation, and reduction processes. These reactions are facilitated by reagents such as sodium methoxide for substitution and lithium aluminum hydride for reduction.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown its effectiveness against a range of pathogens, making it a candidate for further pharmaceutical development. The compound's mechanism of action likely involves interaction with specific molecular targets, including enzymes and proteins that are critical for microbial survival.

The biological activity of this compound can be attributed to its structural features:

- Reactivity : The presence of chloro and trifluoromethyl groups enhances the compound's reactivity, allowing it to interact with various biological targets.

- Inhibition of Enzymatic Functions : Preliminary studies suggest that it may inhibit certain enzyme functions critical to microbial metabolism .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2,6-dichloro-4-methylphenylacetate | Methyl instead of trifluoromethyl | Moderate antimicrobial activity |

| Ethyl 2,6-dichloro-4-fluorophenylacetate | Fluorine instead of trifluoromethyl | Lower potency compared to trifluoromethyl variant |

| Ethyl 2,6-dichloro-4-bromophenylacetate | Bromine instead of trifluoromethyl | Similar activity but less favorable pharmacokinetics |

The trifluoromethyl group significantly enhances the compound's lipophilicity and stability compared to its analogs, which may contribute to its superior biological activity .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antimicrobial agents.

- Fungal Pathogens : In vitro tests against common fungal pathogens revealed significant antifungal properties, suggesting potential therapeutic applications in treating fungal infections.

- Pharmaceutical Development : Ongoing research is exploring its potential as a lead compound in drug development due to its promising biological profile .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate, and how can purity be ensured?

Methodological Answer: The compound is synthesized via esterification of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid using ethanol under acidic catalysis. Key steps include:

- Reagent Use : Ethyl acetate and water for liquid-liquid extraction to isolate intermediates .

- Purification : Column chromatography with silica gel and a gradient of ethyl acetate/petroleum ether (e.g., 1:4 to 1:2 ratios) to achieve >95% purity .

- Quality Control : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress and final purity .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR : H and C NMR identify the ethyl ester group (δ ~4.2 ppm for CH, δ ~1.3 ppm for CH) and aromatic protons (δ ~7.5–8.0 ppm) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm) and C-F bonds (1100–1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 357.98 for [M+H]) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reaction mechanisms?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF group deactivates the phenyl ring, directing electrophilic substitutions to meta positions. Computational studies (DFT) can map electron density to predict reactivity .

- Nucleophilic Substitution : Chloro groups at 2,6-positions enhance para-substitution selectivity in SNAr reactions. Kinetic studies using Hammett plots quantify substituent effects .

- Case Study : In fipronil derivatives, -CF stabilizes transition states via inductive effects, increasing insecticidal activity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Software Tools : SHELXT automates space-group determination from single-crystal XRD data, reducing ambiguity in unit-cell parameters .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate disordered crystal packing .

- Case Example : Ethyl ester derivatives show planar geometry at the ester group (torsion angle <5°), confirmed via synchrotron XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.